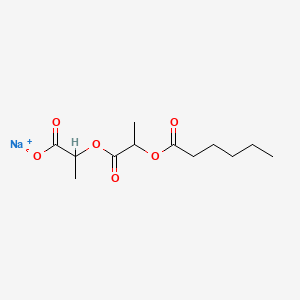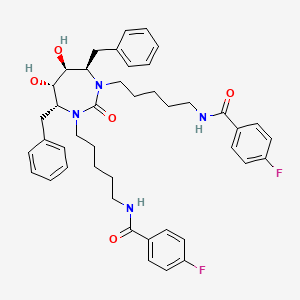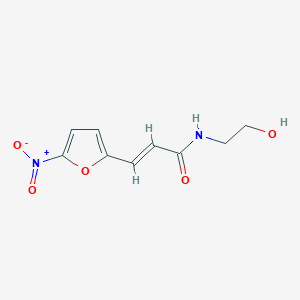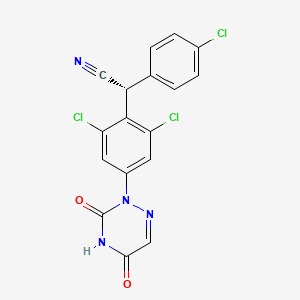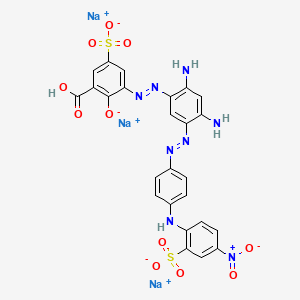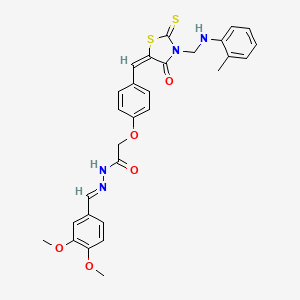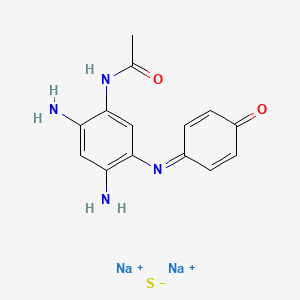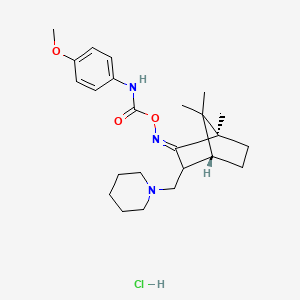
d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride is a complex organic compound derived from camphor This compound is notable for its unique structure, which includes a piperidine ring and an oxime group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride typically involves multiple steps. The starting material is camphor, which undergoes a series of chemical transformations to introduce the piperidine and oxime functionalities. Key steps include:
Formation of Piperidinomethyl Camphor: Camphor is reacted with piperidine in the presence of a suitable catalyst to form piperidinomethyl camphor.
Oxime Formation: The piperidinomethyl camphor is then treated with hydroxylamine to form the oxime derivative.
Methoxycarbaniloyl Group Introduction: The oxime is further reacted with p-methoxycarbaniloyl chloride to introduce the methoxycarbaniloyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学研究应用
d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound’s derivatives are explored for use in various industrial processes, including catalysis and material science.
作用机制
The mechanism of action of d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form reversible covalent bonds with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Camphor Derivatives: Compounds like camphorsultam and camphorquinone share structural similarities with d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride.
Oxime Derivatives: Pralidoxime and obidoxime are well-known oxime compounds with medicinal applications.
Uniqueness
This compound is unique due to its combination of a piperidine ring and an oxime group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
97670-16-1 |
|---|---|
分子式 |
C24H36ClN3O3 |
分子量 |
450.0 g/mol |
IUPAC 名称 |
[(Z)-[(1R,4R)-1,7,7-trimethyl-3-(piperidin-1-ylmethyl)-2-bicyclo[2.2.1]heptanylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H35N3O3.ClH/c1-23(2)20-12-13-24(23,3)21(19(20)16-27-14-6-5-7-15-27)26-30-22(28)25-17-8-10-18(29-4)11-9-17;/h8-11,19-20H,5-7,12-16H2,1-4H3,(H,25,28);1H/b26-21-;/t19?,20-,24+;/m1./s1 |
InChI 键 |
YQQFECUMMDQROE-ROKVBAEOSA-N |
手性 SMILES |
C[C@@]1\2CC[C@@H](C1(C)C)C(/C2=N/OC(=O)NC3=CC=C(C=C3)OC)CN4CCCCC4.Cl |
规范 SMILES |
CC1(C2CCC1(C(=NOC(=O)NC3=CC=C(C=C3)OC)C2CN4CCCCC4)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


